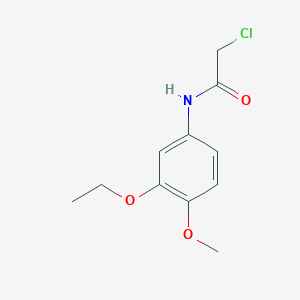![molecular formula C13H16N2O2 B7557968 N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide, also known as MPAA, is a synthetic compound with potential applications in scientific research. MPAA is a derivative of N-phenylpropenoyl-L-amino acid and has been studied for its potential use as a modulator of protein-protein interactions. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide involves the disruption of protein-protein interactions. The compound binds to the interface of the interacting proteins, preventing their interaction and subsequent downstream signaling. This compound has been shown to have a higher affinity for the interface of the interacting proteins than the individual proteins themselves, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of tumors.
実験室実験の利点と制限
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has several advantages for use in lab experiments. The compound is stable and can be synthesized in large quantities. This compound is also relatively easy to purify and has a high affinity for the target proteins. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide. One potential direction is the development of this compound derivatives with improved potency and selectivity for specific protein-protein interactions. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are also needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various scientific studies. This compound has been shown to inhibit protein-protein interactions and has various biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for the study of this compound.
合成法
The synthesis of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide can be achieved using various methods, including the reaction of N-phenylpropenoyl-L-phenylalanine with methylamine and propionic anhydride. Another method involves the reaction of N-phenylpropenoyl-L-phenylalanine with N-methylpropionamide in the presence of a catalyst. The yield and purity of the compound can be improved by using different solvents and purification methods.
科学的研究の応用
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has been studied for its potential use in scientific research, particularly in the field of protein-protein interactions. The compound has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is important in the regulation of cell proliferation and apoptosis and is disrupted in many types of cancer. This compound has also been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which is involved in the regulation of cellular response to hypoxia.
特性
IUPAC Name |
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-12(16)14-10-7-6-8-11(9(10)3)15-13(17)5-2/h4,6-8H,1,5H2,2-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYBGOIWXHXHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
